5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine
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Overview
Description
5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and an oxolane (tetrahydrofuran) ring attached via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine typically involves the reaction of oxolane derivatives with thiazole precursors. One common method includes the alkylation of 2-aminothiazole with oxolan-2-ylmethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In medicinal chemistry, it may act as an antagonist or agonist, modulating the activity of receptors and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
5-amino-2-(oxolan-2-ylmethyl)-1,3-thiazole-4-carboxylic acid: This compound shares a similar thiazole and oxolane structure but differs in the presence of a carboxylic acid group.
4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide: Known for its applications in cancer research, this compound features an oxolane ring and a quinazoline core.
Uniqueness
5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine is unique due to its specific combination of a thiazole ring and an oxolane ring, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H12N2OS |
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Molecular Weight |
184.26 g/mol |
IUPAC Name |
5-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H12N2OS/c9-8-10-5-7(12-8)4-6-2-1-3-11-6/h5-6H,1-4H2,(H2,9,10) |
InChI Key |
SILRUSRMJBFWJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CC2=CN=C(S2)N |
Origin of Product |
United States |
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